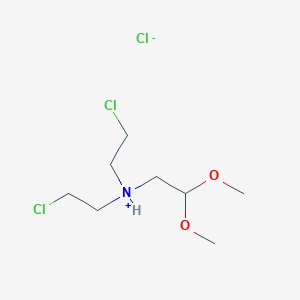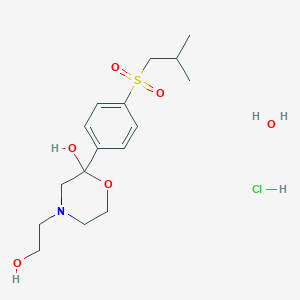
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride, commonly known as Diphemanil Methylsulfate, is a quaternary ammonium antimuscarinic agent used in the treatment of various medical conditions. This compound was first synthesized in the 1950s and has since been extensively studied for its pharmacological properties.
作用機序
Diphemanil Methylsulfate acts as an antimuscarinic agent by blocking the action of acetylcholine at muscarinic receptors. This results in the inhibition of smooth muscle contraction, which leads to relaxation of the gastrointestinal tract and urinary bladder. It also has a negative chronotropic effect, which slows down the heart rate.
Biochemical and Physiological Effects
Diphemanil Methylsulfate has several biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine from the parasympathetic nerve endings, which leads to the inhibition of smooth muscle contraction. It also has a negative chronotropic effect, which slows down the heart rate. Additionally, it has been found to have antispasmodic effects on the gastrointestinal tract and urinary bladder.
実験室実験の利点と制限
One of the advantages of Diphemanil Methylsulfate is its ability to inhibit smooth muscle contraction, which makes it a useful tool in the study of gastrointestinal and urinary disorders. However, one of the limitations of this compound is its potential to cause adverse effects such as dry mouth, blurred vision, and constipation. Additionally, its use in animal studies may be limited due to its potential to cause bradycardia.
将来の方向性
There are several future directions for the study of Diphemanil Methylsulfate. One area of research could be the development of new formulations of this compound that have improved pharmacokinetic properties. Another area of research could be the study of the long-term effects of this compound on the gastrointestinal and urinary systems. Additionally, the potential use of Diphemanil Methylsulfate in the treatment of other medical conditions could be explored.
Conclusion
In conclusion, Diphemanil Methylsulfate is a quaternary ammonium antimuscarinic agent that has been extensively studied for its pharmacological properties. It has several medical applications and has been used in the treatment of various medical conditions. Its mechanism of action involves the inhibition of smooth muscle contraction and the negative chronotropic effect. Although it has some limitations, it remains a useful tool in the study of gastrointestinal and urinary disorders, and there are several future directions for its study.
合成法
The synthesis of Diphemanil Methylsulfate involves the reaction of 1,1-Diphenylbutylamine with methylsulfuric acid to form the methylsulfate salt. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Diphemanil Methylsulfate has been extensively studied for its pharmacological properties and has been found to have a wide range of medical applications. It has been used in the treatment of various medical conditions such as irritable bowel syndrome, urinary incontinence, and bradycardia. It has also been used as an antispasmodic agent in the treatment of gastrointestinal disorders.
特性
CAS番号 |
101491-77-4 |
|---|---|
製品名 |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
分子式 |
C23H33ClN2O2 |
分子量 |
405 g/mol |
IUPAC名 |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H |
InChIキー |
HSPGRLNJPAMGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
正規SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-] |
同義語 |
1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



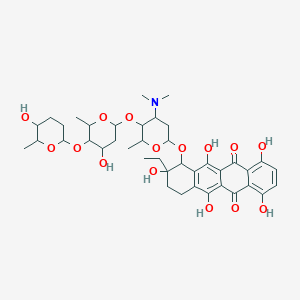
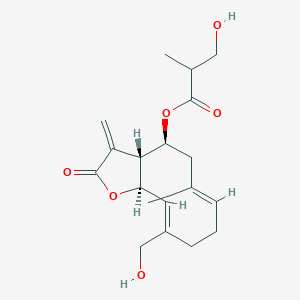
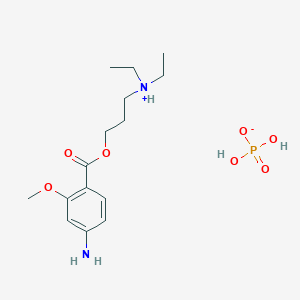
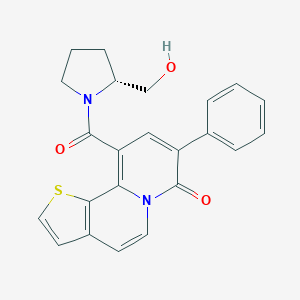
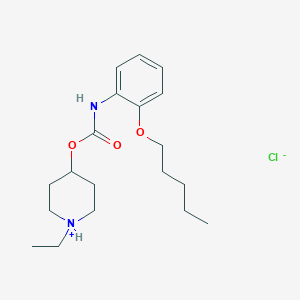
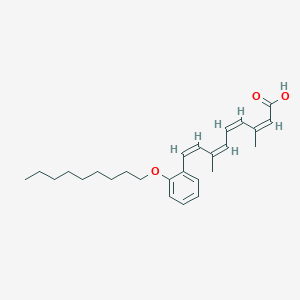


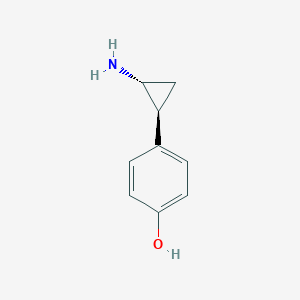
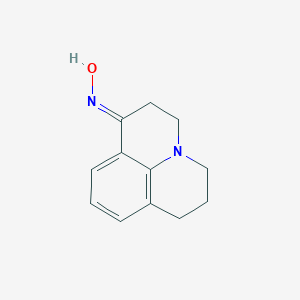
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
